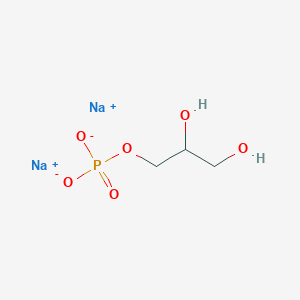

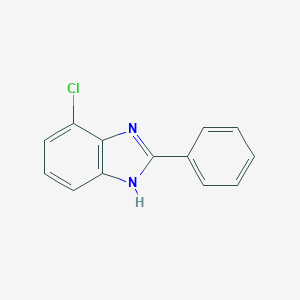

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester often involves catalytic acylation and cyclization reactions. For example, a novel fluorescent probe for β-amyloids was synthesized using catalytic acylation between succinic anhydride and a specific naphthyl derivative, showcasing the complexity and specificity involved in the synthesis of such compounds (Fa et al., 2015).

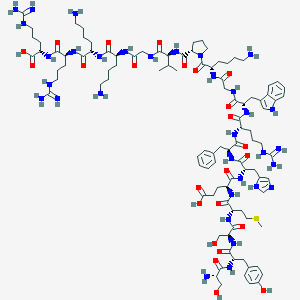

Molecular Structure Analysis

Molecular structure analysis of these compounds typically employs X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Vis) spectroscopy, and nuclear magnetic resonance (NMR) techniques. For instance, methyl 2-((3R,4R)-3-(naphthalen-1-yl)-4-(phenylsulfonyl) isoxazolidin-2-yl) acetate was characterized using these techniques, highlighting the compound's detailed molecular structure and confirming the synthesis' success (Gültekin et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester derivatives can include cycloadditions, esterification, and cyclization processes. These reactions are crucial for the synthesis of specific naphthalene derivatives and for studying the compound's reactivity under various conditions. For example, the CuCN-mediated cascade cyclization of 4-(2-bromophenyl)-2-butenoates leading to substituted naphthalene amino esters demonstrates the compound's involvement in complex chemical reactions (Reddy et al., 2013).

Physical Properties Analysis

The physical properties of 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester and its derivatives can be influenced by its molecular structure. Studies often focus on crystallinity, melting points, and solubility in various solvents. The crystal packing and intermolecular interactions in compounds with a naphthalene ring, for instance, reveal the influence of molecular structure on physical properties (Mondal et al., 2008).

Chemical Properties Analysis

The chemical properties of this compound and its derivatives, such as reactivity, stability, and interaction with other molecules, are pivotal in understanding its potential applications and behavior in different environments. For example, triorganotin(IV) esters of 2-{[N-(2-oxo-2H-naphthalene-1-yliden)hydrazo]}benzoic acid show specific reactivity and stability characteristics, highlighting the compound's chemical behavior (Chalupa et al., 2009).

Aplicaciones Científicas De Investigación

Structural Studies and Molecular Packing

Research has explored the crystal packing of esters and acids attached to a naphthalene ring, focusing on the influence of weak intermolecular interactions on their structural configurations. These studies provide foundational insights into the design and development of new materials with desired physical properties (Mondal, Karmakar, Singh, & Baruah, 2008).

Applications in Detection and Carrier Systems

Naphthalene derivatives have been synthesized for use as singlet oxygen carriers and detectors, indicating their potential in biological and environmental monitoring applications. The hydrophobic and kinetic properties of these compounds make them suitable for studying reactive oxygen species in various systems (Müller & Ziereis, 1992).

Synthesis of Binaphthyls

The [4+2] cycloaddition reactions involving naphthalene derivatives have been applied in the synthesis of binaphthyls, showcasing the compound's role in facilitating complex organic transformations. This research highlights the versatility of naphthalene-based esters in synthetic organic chemistry (Escudero, Pérez, Guitián, & Castedo, 1997).

Advanced Material Development

Studies on naphthalene-containing poly(ester amide)s have explored their synthesis and properties, revealing that these materials possess excellent solubilities, thermal stability, and potential for creating flexible, transparent films. Such characteristics are critical for developing new polymeric materials for electronic and photonic applications (Hsiao, Leu, & Guo, 2002).

Enantioselective Synthesis and Ligand Applications

Research has also been conducted on the highly enantioselective synthesis of specific ligands using naphthalene-based esters, demonstrating their utility in the preparation of compounds with significant biological activity. Such studies underscore the role of these esters in medicinal chemistry and drug development (Yeon-Ju Lee et al., 2005).

Mecanismo De Acción

Direcciones Futuras

Propiedades

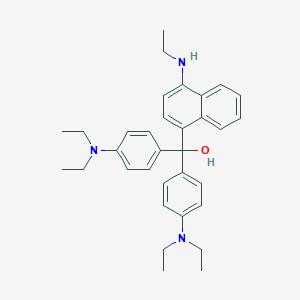

IUPAC Name |

methyl 4-naphthalen-2-yl-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-18-15(17)9-8-14(16)13-7-6-11-4-2-3-5-12(11)10-13/h2-7,10H,8-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTZIVCVBFCEBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(=O)C1=CC2=CC=CC=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375046 |

Source

|

| Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |

CAS RN |

1590-21-2 |

Source

|

| Record name | 4-Naphthalen-2-yl-4-oxo-butyric acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Acetyl-1H,3H-naphtho[1,8-cd]pyran-1,3-dione](/img/structure/B74444.png)